molecular formula C12H17BrOZn B14887181 (5-Methyl-2-(n-pentyloxy)phenyl)Zinc bromide

(5-Methyl-2-(n-pentyloxy)phenyl)Zinc bromide

Cat. No.: B14887181
M. Wt: 322.5 g/mol
InChI Key: MNICELCPXGFVJY-UHFFFAOYSA-M
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Description

(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds. The presence of the zinc atom makes it a valuable reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 5-methyl-2-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

5-methyl-2-(n-pentyloxy)bromobenzene+Zn(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide\text{5-methyl-2-(n-pentyloxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 5-methyl-2-(n-pentyloxy)bromobenzene+Zn→(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the organozinc compound.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.

    Addition Reactions: These reactions often require the presence of a suitable electrophile and may be carried out at low temperatures to control the reaction rate.

Major Products

The major products of reactions involving this compound are typically substituted aromatic compounds, where the zinc reagent has added to an electrophilic carbon.

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.

Biology and Medicine

While direct applications in biology and medicine are limited, the compound can be used in the synthesis of biologically active molecules. For instance, it can be employed in the preparation of intermediates for pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to form carbon-carbon bonds makes it a key reagent in the synthesis of polymers and other high-value materials.

Mechanism of Action

The mechanism by which (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically electrophilic carbons, and the pathways involved include the formation of organozinc intermediates.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the 5-methyl and n-pentyloxy substituents.

    (4-methylphenyl)zinc bromide: Similar but with a methyl group at the 4-position instead of the 5-position.

    (2-methoxyphenyl)zinc bromide: Similar but with a methoxy group instead of the n-pentyloxy group.

Uniqueness

The uniqueness of (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide lies in its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the n-pentyloxy group can provide steric hindrance, affecting the compound’s behavior in cross-coupling reactions.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-pentoxybenzene-5-ide

InChI

InChI=1S/C12H17O.BrH.Zn/c1-3-4-5-10-13-12-8-6-11(2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MNICELCPXGFVJY-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br

Origin of Product

United States

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